N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide
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Overview
Description
N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of microwave-mediated synthesis to enhance reaction efficiency and yield . The reaction conditions often include the use of solvents like toluene and reagents such as N,N-dimethylformamide dimethyl acetal .
Chemical Reactions Analysis
N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include formic acid, trimethyl orthoformate, and cyanogen bromide . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with aromatic aldehydes can lead to the formation of benzimidazole derivatives with potent antimicrobial activity .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antimicrobial and anticancer agent . Its ability to inhibit the replication of certain viruses makes it a potential candidate for antiviral therapies . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of drugs targeting specific molecular pathways .
Mechanism of Action
The mechanism of action of N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. For example, they can inhibit the replication of viral RNA by targeting viral polymerases . In cancer therapy, they may induce apoptosis in cancer cells by disrupting the function of proteins involved in cell division .
Comparison with Similar Compounds
N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide can be compared with other benzimidazole derivatives such as 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole and methyl (5-benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate . While these compounds share a similar core structure, their unique substituents and functional groups confer different pharmacological properties. For instance, 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole is used as an intermediate in the synthesis of antihypertensive drugs , whereas methyl (5-benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate is known for its antimicrobial activity
Properties
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-18-13-5-3-2-4-12(13)17-14(18)10-16-15(20)11-19-6-8-21-9-7-19/h2-5H,6-11H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXXICQUZZMIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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